molecular formula C13H16N6O8 B1673094 1-Piperazinecarboxylic acid, 4-((2,4-dinitrophenoxy)-nno-azoxy)-, ethyl ester CAS No. 205432-12-8

1-Piperazinecarboxylic acid, 4-((2,4-dinitrophenoxy)-nno-azoxy)-, ethyl ester

Número de catálogo B1673094
Número CAS: 205432-12-8
Peso molecular: 384.3 g/mol
Clave InChI: DNJRNBYZLPKSHV-RGEXLXHISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JS-K is a nitric oxide (NO) donor that reacts with glutathione to generate NO at physiological pH. It inhibits proliferation of HL-60 cells (IC50 = 0.5 µM), which is prevented by the glutathione precursor N-acetyl-L-cysteine, and inhibits growth of the solid tumor cell lines PPC-1, DLD-1, and Meth A. It decreases tumor volume by over 50% in an HL-60 mouse xenograft model when used at a dose of 4 µmol/kg, i.v., three times per week. JS-K inhibits proliferation, induces apoptosis, and disrupts the cell cycle of Jurkat T acute lymphoblastic leukemia cells. It also induces S-nitrosylation of β-catenin followed by dose-dependent degradation of nuclear β-catenin and S-nitrosylated nuclear β-catenin levels.
JS-K is a Nitric oxide donor;  antiproliferative.

Aplicaciones Científicas De Investigación

Anticancer Activity

JS-K has been shown to inhibit the activity of androgen receptors (AR) in prostate cancer cells, which is crucial since AR signaling plays a significant role in the progression of prostate cancer. This inhibition is not due to an impairment of nuclear import or AR-dimerization but rather due to a reduction in the intracellular concentration of functional AR .

Leukemia Treatment

Research indicates that JS-K is a promising lead compound for developing new antineoplastic agents, particularly for acute myeloid leukemia (AML). It has shown potential in inducing apoptosis in AML cells .

Apoptosis Induction

JS-K promotes apoptosis in cancer cells through various pathways, including the mitogen-activated protein kinase (MAPK) pathway, ubiquitin-proteasome pathway, and cell factor β-catenin/T (TCF) signaling pathway. Its ability to release nitric oxide (NO) in a sustained and controlled manner within tumor cells is central to its mechanism .

Glutathione S-Transferase Activation

The compound is designed to be activated by glutathione-S-transferase (GST), which then releases NO. This targeted release within tumor cells makes JS-K an interesting compound for further research into targeted cancer therapies .

Nitric Oxide Donor Properties

Unlike other NO donors tested previously, JS-K has the unique ability to reduce the concentration of functional AR within cells, highlighting its potential as a novel NO donor with specific applications in cancer treatment .

Potential for Combination Therapy

Given its mechanism of action and its effects on various signaling pathways, JS-K may be suitable for combination therapy with other anticancer agents. This could potentially enhance therapeutic efficacy and overcome resistance mechanisms .

Propiedades

IUPAC Name

(Z)-(2,4-dinitrophenoxy)imino-(4-ethoxycarbonylpiperazin-1-yl)-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJRNBYZLPKSHV-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/[N+](=N/OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174545
Record name JS-K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazinecarboxylic acid, 4-((2,4-dinitrophenoxy)-nno-azoxy)-, ethyl ester

CAS RN

205432-12-8
Record name Ethyl 4-[2-(2,4-dinitrophenoxy)-1-oxidodiazenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205432-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JS-K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205432128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JS-K
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JS-K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JS-K
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80P1Q21652
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazinecarboxylic acid, 4-((2,4-dinitrophenoxy)-nno-azoxy)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
1-Piperazinecarboxylic acid, 4-((2,4-dinitrophenoxy)-nno-azoxy)-, ethyl ester
Reactant of Route 3
Reactant of Route 3
1-Piperazinecarboxylic acid, 4-((2,4-dinitrophenoxy)-nno-azoxy)-, ethyl ester
Reactant of Route 4
1-Piperazinecarboxylic acid, 4-((2,4-dinitrophenoxy)-nno-azoxy)-, ethyl ester
Reactant of Route 5
Reactant of Route 5
1-Piperazinecarboxylic acid, 4-((2,4-dinitrophenoxy)-nno-azoxy)-, ethyl ester
Reactant of Route 6
Reactant of Route 6
1-Piperazinecarboxylic acid, 4-((2,4-dinitrophenoxy)-nno-azoxy)-, ethyl ester

Q & A

Q1: What is the primary mechanism of action of JS-K?

A1: JS-K is designed to release NO upon activation by glutathione S-transferases (GSTs) []. This enzyme is often overexpressed in malignant cells, making JS-K's mechanism tumor-selective [].

Q2: How does NO release contribute to JS-K's anticancer activity?

A2: NO released by JS-K induces various effects in cancer cells:

  • Apoptosis: NO can trigger both caspase-dependent and caspase-independent apoptosis pathways [, , ].
  • DNA Damage: JS-K induces DNA double-strand breaks, activating DNA damage response pathways, contributing to cell death [, ].
  • Oxidative Stress: JS-K can induce oxidative and nitrosative stress in cancer cells, particularly those with high basal reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis [, , ].
  • Inhibition of Angiogenesis: JS-K has shown potent anti-angiogenic activity in vitro, inhibiting endothelial cell proliferation, cord formation, and migration [].
  • Cell Cycle Arrest: JS-K can induce cell cycle arrest at the G2/M phase, further inhibiting tumor growth [, , ].

Q3: Does JS-K have other anticancer mechanisms besides NO release?

A3: Yes, research suggests that JS-K's arylating capability also contributes to its anticancer effects, potentially through protein arylation and glutathione depletion [, ].

Q4: What is the molecular formula and weight of JS-K?

A4: JS-K has a molecular formula of C13H16N6O8 and a molecular weight of 384.3 g/mol.

Q5: How stable is JS-K in biological fluids?

A5: JS-K is known to react with nucleophiles in biological fluids, resulting in a short half-life [].

Q6: How do structural modifications impact JS-K's activity?

A6:

  • Aryl Group: Modifications to the aryl group can affect the rate of NO release and subsequent antitumor activity [].
  • Diazeniumdiolate Group: The diazeniumdiolate moiety is essential for NO release, and its removal abolishes anticancer activity [].
  • Piperazine Ring: The piperazine ring, particularly the N-(ethoxycarbonyl)piperazine byproduct, seems to play a role in JS-K's potency [].

Q7: How can JS-K's stability and delivery be improved?

A7:

  • Pluronic Micelles: Formulating JS-K in Pluronic® P123 micelles enhances its stability in biological media, increases its half-life, and improves its antitumor activity [].
  • Liposomes: Liposomal encapsulation of JS-K has been investigated to improve its stability and pharmacokinetic profile, but further research is needed [].
  • PEG-Protected Nanoparticles: Encapsulating JS-K in polyethylene glycol (PEG)-protected nanoparticles shows promise in increasing stability and providing controlled NO release [].

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of JS-K?

A8: JS-K is rapidly metabolized in vivo, primarily through reaction with glutathione, forming a dinitrophenyl-glutathione adduct and releasing NO []. Further details on specific ADME parameters were not extensively discussed in the abstracts.

Q9: Does formulation affect JS-K's PK/PD?

A9: Yes, Pluronic micelle formulation reduces JS-K-induced hypotension in mice, suggesting altered pharmacokinetics and potentially slower NO release [].

Q10: Which cancer types has JS-K shown efficacy against in vitro?

A10: JS-K has shown in vitro activity against various cancers, including:

  • Acute myeloid leukemia [, , , ]
  • Multiple myeloma [, ]
  • Prostate cancer [, , ]
  • Liver cancer [, ]
  • Non-small cell lung cancer [, , ]
  • Glioma [, , , ]
  • Breast cancer [, ]
  • Renal cell carcinoma [, ]
  • Bladder cancer []
  • Ewing sarcoma []

Q11: Has JS-K demonstrated efficacy in in vivo models?

A11: Yes, JS-K has shown significant antitumor activity in vivo:

  • Leukemia: Reduced tumor growth in mice xenografted with human leukemia cells [, ].
  • Multiple myeloma: Inhibited tumor growth and prolonged survival in a xenograft model [].
  • Prostate cancer: Reduced tumor burden in mice xenografted with human prostate cancer cells [].
  • Lung cancer: Inhibited growth of lung adenocarcinoma xenografts in mice [, ].
  • Glioma: Significantly reduced growth of U87 xenografts in mice [].
  • Ewing sarcoma: Significantly decreased tumor growth in a xenograft model [].

Q12: Are there any ongoing clinical trials for JS-K?

A12: While the provided abstracts mention JS-K being at an advanced stage of preclinical development, no information on specific clinical trials was found.

Q13: Are there known mechanisms of resistance to JS-K?

A13: Although specific resistance mechanisms weren't extensively discussed, tumor cells with lower basal ROS/RNS levels might be less sensitive to JS-K's effects [].

Q14: Does JS-K induce systemic hypotension?

A14: JS-K, when administered intravenously at specific doses in mice, did not induce significant hypotension, particularly when formulated in Pluronic micelles [, ].

Q15: How does JS-K's formulation affect its delivery?

A15:

  • Pluronic Micelles: Enhance JS-K's stability and facilitate its penetration into the nucleus [, ].
  • Liposomes: Investigated for improving JS-K's in vivo half-life and tissue distribution [].
  • PEG-Protected Nanoparticles: Offer controlled and sustained release of NO, potentially improving tumor targeting and reducing off-target effects [].

Q16: Are there any potential biomarkers for JS-K efficacy?

A16:

  • GST Expression: High GST expression in tumors may predict sensitivity to JS-K, as its activation is GST-dependent [, ].
  • ROS/RNS Levels: Tumors with high basal ROS/RNS levels might be more susceptible to JS-K-induced oxidative stress and cell death [, ].
  • PRX1 and OGG1 Protein Levels: Expression levels of Peroxiredoxin 1 (PRX1) and 8-oxo-deoxyguanosine glycosylase (OGG1) have been correlated with JS-K sensitivity in lung cancer cells [].

Q17: Can JS-K be used in combination therapies?

A17: Yes, research suggests potential synergy between JS-K and other anticancer agents:

  • Cytarabine: Demonstrated strong synergy in vitro against leukemia cells [].
  • Bortezomib: Significantly enhanced JS-K-induced cytotoxicity in multiple myeloma cells [].
  • Taxol: Increased Taxol-induced apoptosis in prostate cancer cells [].
  • Radiation Therapy: Showed radiosensitizing activity against colorectal cancer cells in vitro and in vivo [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.